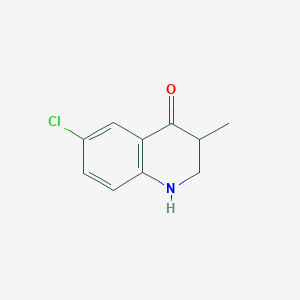
6-Chloro-3-methyl-2,3-dihydro-1H-quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-methyl-2,3-dihydro-1H-quinolin-4-one is a compound that is structurally related to various heterocyclic compounds that have been synthesized and studied for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the studies involve compounds with similar structural motifs and functionalities, which can provide insights into the chemical behavior and properties of this compound.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves interactions with various reagents such as phosphorus pentachloride and phosphorus oxychloride, as seen in the synthesis of chloro derivatives from benzopyrano[4,3-c]quinolin-6-one and furo[3,2-c]quinolin-4-(5H)-one . Additionally, cyclocondensation reactions have been employed to prepare triazinoquinazolinones, starting from aminophenyl-triazine derivatives and chloroacetaldehyde or chloral hydrate . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray diffraction, IR spectrum analysis, and density functional theory (DFT) calculations . Molecular electrostatic potential (MEP) and molecular orbital analyses (HOMO, LUMO) have also been utilized to understand the electronic distribution within the molecules . These techniques could be applied to this compound to gain insights into its molecular geometry, electronic properties, and potential reactive sites.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in reactions with nucleophilic and non-nucleophilic bases . For instance, triazinoquinazolinones have been shown to undergo substitution, elimination, or a combination of elimination followed by isomerization and substitution when treated with bases like morpholine and diisopropylethylamine (DIPEA) . These findings suggest that this compound may also exhibit interesting reactivity patterns with various nucleophiles and bases, which could be explored in future studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been determined using techniques such as liquid chromatography with ultraviolet detection and solid-phase extraction . These methods have been used to quantify compounds in biological matrices, indicating their stability and suitability for pharmacokinetic studies . Similar analytical approaches could be employed to assess the properties of this compound, such as its solubility, stability, and distribution in biological systems.
properties
IUPAC Name |
6-chloro-3-methyl-2,3-dihydro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-6-5-12-9-3-2-7(11)4-8(9)10(6)13/h2-4,6,12H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULLSROBLGDJKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(C1=O)C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

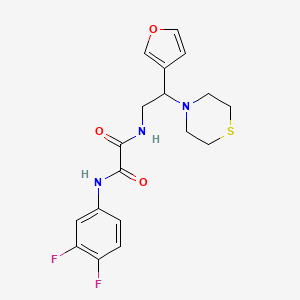

![Methyl [2-(4-tert-butylphenoxy)ethyl]carbamate](/img/structure/B3018068.png)
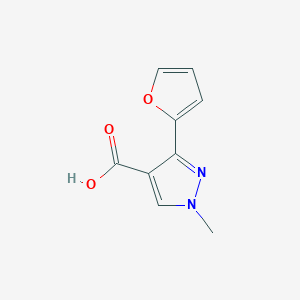

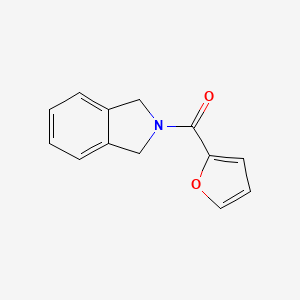
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylbenzyl)propanamide](/img/no-structure.png)

![9-([1,1'-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene](/img/structure/B3018080.png)
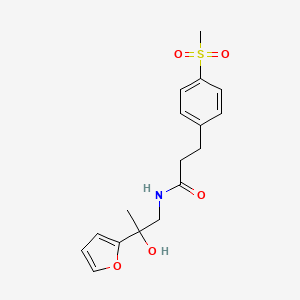
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B3018085.png)
![2-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide](/img/structure/B3018086.png)
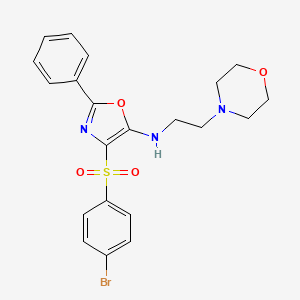
![2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole](/img/structure/B3018088.png)